molecular formula C4H4N2O B1310581 1H-imidazole-1-carboxaldehyde CAS No. 3197-61-3

1H-imidazole-1-carboxaldehyde

Cat. No.: B1310581
CAS No.: 3197-61-3
M. Wt: 96.09 g/mol
InChI Key: XBECWGJPSXHFCS-UHFFFAOYSA-N
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Description

1H-Imidazole-1-carboxaldehyde is an organic compound with the molecular formula C4H4N2O. It is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its versatility and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-1-carboxaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the formation of disubstituted imidazoles under mild reaction conditions . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization and dehydration .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form imidazole-1-carboxylic acid.

    Reduction: Reduction reactions can convert it to imidazole-1-methanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Imidazole-1-carboxylic acid.

    Reduction: Imidazole-1-methanol.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Comparison with Similar Compounds

1H-Imidazole-1-carboxaldehyde can be compared with other imidazole derivatives, such as:

Uniqueness: this compound is unique due to its specific positioning of the aldehyde group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

imidazole-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-4-6-2-1-5-3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBECWGJPSXHFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454511
Record name 1H-imidazole-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3197-61-3
Record name 1H-imidazole-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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